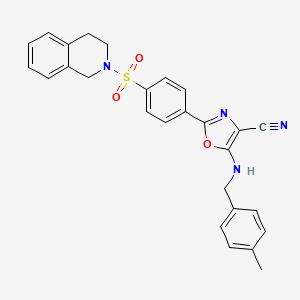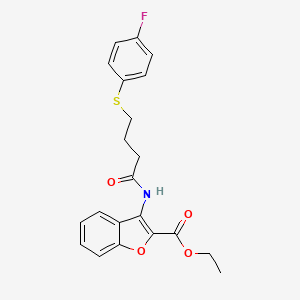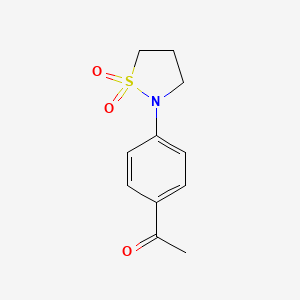
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone, also known as 4-oxo-1,1-dioxothiazolidine-2-yl phenyl ethanone, is a cyclic ketone compound that has found applications in a variety of scientific research fields. It is a colorless solid with a melting point of 93-95 °C and a boiling point of 240-242 °C. This compound is of particular interest due to its ability to serve as a starting material for the synthesis of a variety of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Oxazolidinone-Based Antimicrobial Agents
Oxazolidinones represent a novel class of synthetic antimicrobial agents characterized by a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has demonstrated oral bioavailability, favorable pharmacokinetics, and toxicity profiles, making it a promising alternative for treating serious infections due to resistant gram-positive organisms (Diekema & Jones, 2000).
Novel Oxazolidinone Derivatives and Antibacterial Activity
Recent patents from 2012 to 2015 have introduced novel oxazolidinones as antibacterial agents, showing potent activity superior to linezolid against Gram-positive bacteria. Some derivatives also demonstrated efficacy against Gram-negative bacteria, highlighting the structural diversity and potential for clinical advancement of these novel compounds (Phillips & Sharaf, 2016).
Enhanced Potency of New Oxazolidinone Derivatives
Tedizolid phosphate (TR-701), a new oxazolidinone prodrug, transforms into the active drug tedizolid (TR-700), exhibiting broad activity against Gram-positive pathogens, including those resistant to linezolid. Tedizolid's mechanism involves inhibiting protein synthesis, offering an alternative for preventing venous thromboembolism following hip or knee replacement surgery. Its superior efficacy comes with a low and insignificant increase in major bleeding episodes, suggesting its potential as a valuable addition to antimicrobial armamentarium (Kanafani & Corey, 2012).
Addressing Antimicrobial Resistance
The emerging problem of linezolid-resistant Staphylococcus has underscored the need for new antimicrobial agents. Resistance to linezolid in Staphylococcus, although rare, highlights the ongoing challenge of treating infections caused by resistant organisms. The development of new oxazolidinone derivatives represents an ongoing effort to combat antimicrobial resistance and offer effective treatments for serious bacterial infections (Gu et al., 2013).
Eigenschaften
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-16(12,14)15/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLTCMXHBFMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)
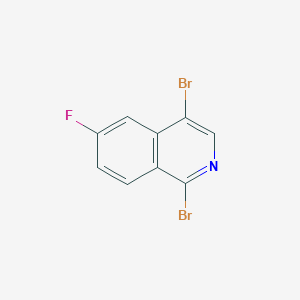
![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2680636.png)
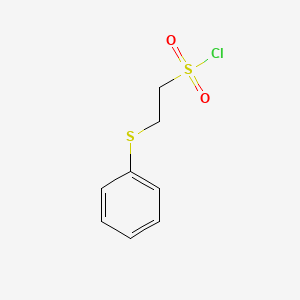
![N-[(1S)-1-Cyanoethyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2680638.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)
![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)

